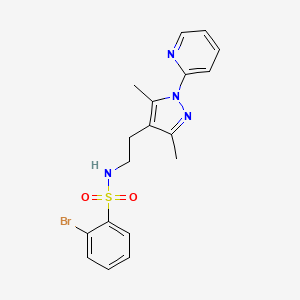
2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19BrN4O2S and its molecular weight is 435.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide is a derivative of pyrazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article summarizes the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22BrN3O2S, and it features a complex structure that includes a bromine atom, a sulfonamide group, and a pyrazole moiety. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research has indicated that compounds containing the pyrazole scaffold exhibit a wide range of biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Pyrazole compounds have been studied for their ability to inhibit inflammatory pathways.
Anticancer Activity
Recent studies highlight the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against several cancer types:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 3.79 | Apoptosis induction |
| Compound B | HepG2 (Liver) | 26 | Cell cycle arrest |
| Compound C | A549 (Lung) | 49.85 | Inhibition of proliferation |
These findings suggest that the pyrazole structure contributes significantly to the anticancer properties by interacting with cellular pathways involved in growth and survival.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been evaluated for their anti-inflammatory effects. For example:
- Mechanism of Action : Pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Case Study : A study demonstrated that a related pyrazole derivative significantly decreased inflammatory markers in a murine model of arthritis.
Molecular Modeling Studies
Molecular docking studies have been conducted to understand how this compound interacts with target proteins. These studies reveal:
- Binding Affinity : The compound shows high binding affinity to specific kinases involved in cancer progression.
- Structural Insights : The presence of the bromine atom enhances hydrophobic interactions, potentially increasing bioavailability.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O2S/c1-13-15(14(2)23(22-13)18-9-5-6-11-20-18)10-12-21-26(24,25)17-8-4-3-7-16(17)19/h3-9,11,21H,10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTPLRLHGQHCQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














